molecular formula C14H20ClN3O3S B6131423 N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide

N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide

Cat. No. B6131423
M. Wt: 345.8 g/mol
InChI Key: ZSJSLSUQQKKLEO-UHFFFAOYSA-N
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Description

N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a crucial role in the regulation of cellular redox homeostasis and antioxidant defense. In

Mechanism of Action

N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide exerts its biological effects through the activation of Nrf2, a transcription factor that regulates the expression of genes involved in cellular redox homeostasis and antioxidant defense. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST). In addition, N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), two transcription factors that play a crucial role in inflammation and cancer.
Biochemical and physiological effects:
N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of proliferation, modulation of cell cycle, suppression of angiogenesis, and attenuation of inflammation. In addition, N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide has been shown to protect against oxidative stress, reduce the production of reactive oxygen species (ROS), and enhance the activity of antioxidant enzymes, such as HO-1, NQO1, and GST. Moreover, N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide has been shown to improve glucose and lipid metabolism, and reduce the risk of metabolic disorders, such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide has several advantages for lab experiments, including its high potency, low toxicity, and stability in biological fluids. However, N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide has some limitations, including its poor solubility in water and its susceptibility to oxidation and degradation. Therefore, appropriate solvents and storage conditions should be used to ensure the stability and efficacy of N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide in lab experiments.

Future Directions

For N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide research include the identification of novel derivatives with improved pharmacokinetic properties, the development of targeted delivery systems to enhance its bioavailability and efficacy, and the exploration of its potential applications in other diseases, such as cardiovascular and respiratory disorders. Moreover, the elucidation of the molecular mechanisms underlying the biological effects of N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide may provide insights into the development of new therapeutic strategies for various diseases.

Synthesis Methods

N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide can be synthesized through a multistep process that involves the modification of the natural triterpenoid compound ursolic acid. The synthesis starts with the protection of the carboxylic acid group of ursolic acid with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then oxidized with Jones reagent to form the corresponding aldehyde. The aldehyde is then reacted with pyrrolidine and the resulting imine is reduced with sodium borohydride to form N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide.

Scientific Research Applications

N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide has been shown to induce apoptosis, inhibit proliferation, and suppress tumor growth in various cancer cell lines and animal models. In inflammation, N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide has been shown to attenuate the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of inflammatory cells in various animal models of inflammation. In neurodegenerative disorders, N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide has been shown to protect against oxidative stress and inflammation-induced neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-4-(dimethylsulfamoylamino)-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3S/c1-17(2)22(20,21)16-13-9-14(19)18(10-13)7-6-11-4-3-5-12(15)8-11/h3-5,8,13,16H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJSLSUQQKKLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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